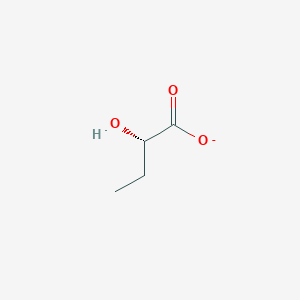

(S)-2-hydroxybutyrate

描述

Nomenclature and Stereochemical Context of 2-Hydroxybutyrate

2-Hydroxybutyric acid is a hydroxybutyric acid where the hydroxyl group is attached to the carbon atom adjacent to the carboxyl group. wikipedia.org This positioning is also referred to as the alpha-carbon, hence the common synonym, alpha-hydroxybutyric acid (α-hydroxybutyric acid). rupahealth.commedchemexpress.com The molecule is chiral, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-2-hydroxybutyric acid and (R)-2-hydroxybutyric acid. wikipedia.orgmdpi.comnih.gov The "(S)" designation refers to the specific three-dimensional arrangement (stereochemistry) of the atoms around the chiral center. nih.gov In biological systems, the compound often exists in its deprotonated form, known as 2-hydroxybutyrate. wikipedia.org

Below is a table summarizing the key identifiers and properties of (S)-2-hydroxybutyrate.

| Property | Value |

| IUPAC Name | (2S)-2-hydroxybutanoic acid nih.gov |

| Synonyms | (S)-α-Hydroxybutyric acid, L-2-Hydroxybutyric acid, alpha-hydroxybutyrate rupahealth.comnih.govchemimpex.com |

| Molecular Formula | C₄H₈O₃ nih.gov |

| Molar Mass | 104.105 g·mol⁻¹ wikipedia.org |

| CAS Number | 3347-90-8 nih.gov |

| Chiral Center | Carbon-2 |

Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov

Historical Context of 2-Hydroxybutyrate as a Biological Metabolite

2-Hydroxybutyrate is a naturally occurring metabolite produced in mammalian tissues, with the liver being a principal site of its synthesis. wikipedia.org Its origins are tied to two main metabolic processes: the catabolism of the amino acids L-threonine and methionine, and the synthesis of glutathione (B108866). wikipedia.orgbevital.nohmdb.ca Early research in the mid-1970s established that an increased ratio of NADH to NAD+ (the cellular redox state) was a significant factor in the production of 2-hydroxybutyric acid. hmdb.ca

The molecule is generated as a byproduct of the transsulfuration pathway, a critical route for cysteine production. hmdb.ca During periods of oxidative stress or detoxification, the demand for the antioxidant glutathione increases dramatically. wikipedia.org This heightened demand can make L-cysteine, a key component of glutathione, a limiting factor. To compensate, the body diverts homocysteine into the transsulfuration pathway to produce more cysteine. wikipedia.org In this pathway, the cleavage of cystathionine (B15957) to yield cysteine also releases 2-ketobutyrate, which is then reduced to 2-hydroxybutyrate. wikipedia.orghmdb.caelifesciences.org Consequently, chronic shifts in the rate of glutathione synthesis can be monitored by the amount of 2-hydroxybutyrate excreted in the urine. wikipedia.orgnih.gov The metabolite is found in various biological fluids, including blood, urine, saliva, and cerebrospinal fluid. hmdb.ca

Significance of this compound in Contemporary Metabolomics Research

In modern metabolomics, this compound has emerged as a crucial biomarker for various metabolic states and diseases. Its most prominent role is as an early indicator of insulin (B600854) resistance and impaired glucose tolerance, often appearing before the clinical onset of type 2 diabetes. wikipedia.orgrupahealth.commdpi.combevital.no Elevated levels of 2-hydroxybutyrate are strongly correlated with the progression of insulin resistance, reflecting shifts in lipid and glucose metabolism. rupahealth.com This is partly because insulin resistance leads to increased breakdown of fats (lipolysis) and subsequent oxidation of fatty acids in the liver. This process raises the cellular NADH/NAD+ ratio, which promotes the conversion of 2-ketobutyrate to 2-hydroxybutyrate. rupahealth.com

Beyond insulin resistance, 2-hydroxybutyrate serves as a marker for general metabolic stress, including conditions like lactic acidosis and ketoacidosis. rupahealth.com Recent research has also uncovered more specific regulatory roles. For instance, studies have shown that 2-hydroxybutyrate accumulates during and after exercise and can regulate muscular fatigue by inhibiting branched-chain aminotransferase enzymes. elifesciences.orgnih.govelifesciences.org This inhibition triggers a cascade of events that ultimately enhances the muscle's oxidative capacity. elifesciences.org The detection and quantification of this compound in research and clinical settings are typically performed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which allows for precise and sensitive measurements. nih.govnih.gov

The table below summarizes key research findings on the significance of 2-hydroxybutyrate.

| Research Finding | Significance | Associated Conditions |

| Elevated levels are an early biomarker of insulin resistance and impaired glucose tolerance. wikipedia.orgmdpi.combevital.no | Allows for early detection and monitoring of individuals at risk for developing type 2 diabetes. mdpi.com | Insulin Resistance, Type 2 Diabetes, Gestational Diabetes mdpi.comnih.gov |

| Levels increase in response to heightened oxidative stress and detoxification demands. wikipedia.orgrupahealth.com | Reflects the rate of hepatic glutathione synthesis. wikipedia.org | Oxidative Stress, Toxin Exposure rupahealth.comnih.gov |

| Accumulates during and after intense physical exercise. elifesciences.orgnih.govelifesciences.org | Plays a feedback role in regulating muscle metabolism and fatigue. elifesciences.orgelifesciences.org | Exercise Physiology |

| Serves as a marker for metabolic disturbances. rupahealth.com | Indicates systemic metabolic stress. rupahealth.com | Lactic Acidosis, Ketoacidosis rupahealth.com |

Structure

2D Structure

3D Structure

属性

分子式 |

C4H7O3- |

|---|---|

分子量 |

103.1 g/mol |

IUPAC 名称 |

(2S)-2-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m0/s1 |

InChI 键 |

AFENDNXGAFYKQO-VKHMYHEASA-M |

SMILES |

CCC(C(=O)[O-])O |

手性 SMILES |

CC[C@@H](C(=O)[O-])O |

规范 SMILES |

CCC(C(=O)[O-])O |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of S 2 Hydroxybutyrate

Precursor Metabolites and Upstream Biochemical Pathways

The synthesis of (S)-2-hydroxybutyrate is dependent on the availability of its direct precursor, α-ketobutyrate. This intermediate is generated from several upstream biochemical pathways, most notably the breakdown of certain amino acids and the process of transsulfuration.

The catabolism of the essential amino acids L-threonine and L-methionine serves as a primary source of α-ketobutyrate. nih.govbevital.no

Threonine Catabolism: L-threonine can be degraded through a pathway initiated by the enzyme threonine dehydratase (also known as threonine ammonia-lyase). creative-proteomics.comyoutube.comlibretexts.org This enzyme catalyzes the deamination of threonine, directly yielding α-ketobutyrate and ammonia. creative-proteomics.com This pathway represents a direct conversion of an amino acid into the precursor for this compound.

Methionine Catabolism: The degradation of L-methionine also converges on the production of α-ketobutyrate. libretexts.orgwikipedia.org The metabolic route from methionine involves its conversion to S-adenosylmethionine (SAM), then to S-adenosylhomocysteine (SAH), and subsequently to homocysteine. Homocysteine enters the transsulfuration pathway, which ultimately generates α-ketobutyrate.

| Amino Acid Source | Key Enzyme | Product |

|---|---|---|

| L-Threonine | Threonine Dehydratase | α-Ketobutyrate |

| L-Methionine | Multiple (via Transsulfuration) | α-Ketobutyrate |

α-Ketobutyrate is the immediate precursor to this compound. rupahealth.comnih.gov The formation of this compound occurs through the reduction of the keto group on the alpha-carbon of α-ketobutyrate. nih.govelifesciences.org This conversion is not a primary energy-yielding pathway; rather, it is often considered a byproduct reaction that is influenced by the cell's redox state, specifically the ratio of NADH to NAD+. nih.gov Under conditions where α-ketobutyrate accumulates and the NADH/NAD+ ratio is elevated, the equilibrium favors its reduction to this compound. nih.gov

A significant source of α-ketobutyrate arises from the transsulfuration pathway, which is responsible for the de novo synthesis of the amino acid L-cysteine from homocysteine (derived from methionine). nih.govnih.govwikipedia.org This pathway is particularly important under conditions of high oxidative stress, which increases the demand for the antioxidant glutathione (B108866). wikipedia.org

The key steps are as follows:

Cystathionine (B15957) Formation: Homocysteine condenses with serine, a reaction catalyzed by the enzyme cystathionine β-synthase (CBS), to form cystathionine. nih.gov

Cystathionine Cleavage: The enzyme cystathionine γ-lyase (CSE) then cleaves cystathionine to produce L-cysteine, ammonia, and α-ketobutyrate. nih.gov

Therefore, when the synthesis of glutathione is upregulated to combat oxidative stress, the flux through the transsulfuration pathway increases. wikipedia.org This leads to greater production of L-cysteine for glutathione synthesis, and consequently, an increased generation of α-ketobutyrate as a byproduct. nih.govnih.gov This surge in α-ketobutyrate levels provides more substrate for the enzymatic conversion to this compound.

Enzymatic Conversion Mechanisms of this compound Formation

The final step in the biosynthesis of this compound is the reduction of α-ketobutyrate. This reaction is catalyzed by specific dehydrogenases that utilize NADH as a reducing agent.

Lactate (B86563) dehydrogenase (LDH) is a ubiquitous enzyme best known for catalyzing the interconversion of pyruvate (B1213749) and lactate. wikipedia.org However, LDH exhibits broader substrate specificity and can efficiently reduce α-ketobutyrate to 2-hydroxybutyrate. nih.govnih.govelifesciences.org The reaction is analogous to the reduction of pyruvate to lactate:

α-ketobutyrate + NADH + H⁺ ⇌ this compound + NAD⁺

This reaction is particularly favored when the cellular NADH/NAD+ ratio is high, a condition that can arise from increased fatty acid oxidation or impaired mitochondrial function. nih.govnih.gov Research has shown that α-ketobutyrate is an efficient substrate for LDH, with some studies indicating a reaction rate even greater than that for pyruvate. elifesciences.org

The term α-hydroxybutyrate dehydrogenase (αHBDH) refers to the enzymatic activity responsible for the interconversion of α-ketobutyrate and α-hydroxybutyrate. nih.gov It is now understood that this activity is not from a distinct enzyme but is a function of the lactate dehydrogenase isoenzymes, particularly the LDH-1 and LDH-2 isoenzymes which are predominant in cardiac muscle. nih.gov Therefore, αHBDH activity is essentially a measure of the catalytic action of certain LDH isoenzymes on the α-ketobutyrate substrate.

| Enzyme/Activity | Substrate | Product | Cofactor | Notes |

|---|---|---|---|---|

| Lactate Dehydrogenase (LDH) | α-Ketobutyrate | This compound | NADH | Also catalyzes pyruvate to lactate conversion. wikipedia.org |

| α-Hydroxybutyrate Dehydrogenase (αHBDH) | α-Ketobutyrate | This compound | NADH | Represents the activity of LDH isoenzymes (e.g., LDH-1, LDH-2). |

Influence of Cellular Redox State: NADH/NAD+ Ratio in this compound Production

The cellular redox state, particularly the ratio of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to its oxidized form (NAD+), plays a pivotal role in the production of this compound. This compound is considered a biomarker of reductive stress, a condition characterized by an elevated NADH/NAD+ ratio. nih.gov The formation of this compound is catalyzed by lactate dehydrogenase or a related alpha-hydroxybutyrate dehydrogenase, which reduces its precursor, 2-ketobutyrate (also known as α-ketobutyrate). hmdb.ca

This enzymatic reaction is directly dependent on the availability of NADH as a reducing equivalent. The reaction can be summarized as follows:

2-Ketobutyrate + NADH + H+ ↔ this compound + NAD+

An increase in the cellular NADH/NAD+ ratio shifts the equilibrium of this reaction towards the formation of this compound. nih.gov Such an imbalance can arise from various metabolic conditions, including mitochondrial dysfunction or an overload of substrates like ethanol (B145695) that are metabolized via NAD+-dependent dehydrogenases. nih.govnih.gov For instance, ethanol metabolism significantly increases the production of NADH in both the cytosol and mitochondria, thereby promoting the reduction of 2-ketobutyrate to 2-hydroxybutyrate. nih.gov This linkage establishes this compound as a sensitive indicator of an altered intracellular redox environment. tim.blog Under physiological conditions, the NAD+/NADH ratio in the cytosol is maintained at a high level, around 700, which favors oxidation reactions. researchgate.net However, shifts in metabolism that consume NAD+ and produce NADH can lower this ratio, creating a more reductive environment and driving the synthesis of this compound. nih.govmit.edu

Degradation Pathways and Downstream Metabolic Fates of this compound

The metabolic fate of this compound is closely tied to the catabolism of its precursor, 2-ketobutyrate. Once formed, this compound can be re-oxidized back to 2-ketobutyrate, which then enters several downstream metabolic pathways.

Metabolism to Propionyl-CoA and Integration into the Tricarboxylic Acid (TCA) Cycle

The primary catabolic fate of 2-ketobutyrate is its conversion to propionyl-CoA. hmdb.canih.gov This reaction is an oxidative decarboxylation, catalyzed by the branched-chain keto acid dehydrogenase complex (BCKDH) or potentially other ketoacid dehydrogenases. researchgate.netwikipedia.org

The resulting propionyl-CoA is a key metabolic intermediate. wikipedia.org In mammals, it is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form (S)-methylmalonyl-CoA. wikipedia.orgnih.gov Subsequently, methylmalonyl-CoA racemase converts the (S)-isomer to the (R)-isomer, which is then rearranged by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, to yield succinyl-CoA. wikipedia.orgresearchgate.net Succinyl-CoA is an intermediate of the tricarboxylic acid (TCA) cycle, and its formation from propionyl-CoA represents an anaplerotic pathway, meaning it replenishes TCA cycle intermediates. nih.govresearchgate.net This integration allows the carbon skeleton of this compound (via 2-ketobutyrate and propionyl-CoA) to be used for energy production (ATP synthesis) or gluconeogenesis. nih.govwikipedia.org

Table 1: Key Enzymes in this compound Metabolism

| Enzyme/Complex | Substrate(s) | Product(s) | Metabolic Pathway |

| Lactate Dehydrogenase / α-Hydroxybutyrate Dehydrogenase | 2-Ketobutyrate, NADH | This compound, NAD+ | Biosynthesis |

| Branched-Chain Keto Acid Dehydrogenase Complex (BCKDH) | 2-Ketobutyrate, CoA, NAD+ | Propionyl-CoA, CO2, NADH | Degradation |

| Propionyl-CoA Carboxylase | Propionyl-CoA, ATP, Bicarbonate | (S)-Methylmalonyl-CoA | Propionyl-CoA Catabolism |

| Methylmalonyl-CoA Mutase | (R)-Methylmalonyl-CoA | Succinyl-CoA | Propionyl-CoA Catabolism / TCA Cycle Anaplerosis |

| Cystathionine γ-lyase | Cystathionine | Cysteine, 2-Ketobutyrate, Ammonia | Glutathione Synthesis (Transsulfuration) |

Interaction with the Branched-Chain Keto Acid Dehydrogenase Complex (BCKDH)

The branched-chain keto acid dehydrogenase complex (BCKDH) is a multi-enzyme complex located in the mitochondrial inner membrane that plays a crucial role in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). wikipedia.orgfrontiersin.org The complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids derived from these amino acids. nih.gov

Importantly, the BCKDH complex exhibits a relatively broad substrate specificity and can also catalyze the oxidative decarboxylation of 2-ketobutyrate to propionyl-CoA. wikipedia.org The efficiency of this reaction is comparable to its primary substrates, indicating that BCKDH is a significant contributor to 2-ketobutyrate catabolism. wikipedia.org The activity of the BCKDH complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PP2Cm), which inactivate and activate the complex, respectively, through phosphorylation and dephosphorylation. frontiersin.orgnih.gov Therefore, the regulation of BCKDH activity can directly influence the metabolic flux from 2-ketobutyrate to propionyl-CoA, thereby affecting the downstream fates of the carbon atoms originating from this compound. science.gov

Relationship with Glutathione Metabolic Cycling

The biosynthesis of this compound is intricately linked to glutathione (GSH) metabolism, particularly under conditions of oxidative stress. hmdb.canih.govnih.gov Glutathione is a major intracellular antioxidant synthesized from the amino acids glutamate, cysteine, and glycine. plos.org When cells experience oxidative stress, the demand for GSH synthesis increases, which in turn elevates the requirement for its rate-limiting precursor, cysteine. hmdb.camdpi.com

To meet this demand, cells can increase cysteine production via the transsulfuration pathway. nih.gov This pathway diverts homocysteine (an intermediate in methionine metabolism) to form cystathionine, which is then cleaved by the enzyme cystathionine γ-lyase to produce cysteine, ammonia, and 2-ketobutyrate as a byproduct. hmdb.canih.gov The increased production of 2-ketobutyrate under these conditions provides a larger substrate pool for its reduction to this compound. nih.gov Consequently, elevated levels of this compound can reflect a chronic upregulation of the transsulfuration pathway in response to sustained oxidative stress and an increased rate of glutathione synthesis. hmdb.ca This metabolic link underscores the role of this compound as an indicator of both reductive and oxidative stress.

Physiological and Mechanistic Roles of S 2 Hydroxybutyrate in Cellular Regulation

Contribution to Cellular Bioenergetics and Mitochondrial Function

Recent research has illuminated the critical role of (S)-2-hydroxybutyrate in enhancing cellular energy production and mitochondrial performance. Its effects are particularly notable in tissues with high metabolic demands, such as skeletal muscle.

Modulation of Oxidative Capacity in Specific Tissues (e.g., Skeletal Muscle)

This compound exposure has been demonstrated to improve the oxidative capacity of cells. nih.govelifesciences.org Studies on C2C12 myoblasts, a mouse muscle cell line, show that treatment with 2HB leads to an improved capacity for oxidative metabolism in vitro. nih.gov This effect is not limited to cell cultures; in vivo studies have found that repeated administration of 2HB to mice can replicate the improvements in oxidative capacity that are typically associated with exercise training. nih.govelifesciences.orgnih.gov This suggests that 2HB plays a fundamental role in regulating skeletal muscle metabolism and enhancing its endurance. nih.govelifesciences.org Specifically, mice treated with 2HB demonstrated increased fatigue resistance in oxidative skeletal muscle, an outcome consistent with improved oxidative metabolism. elifesciences.org

Impact on Mitochondrial Respiration and Metabolic Fuel Utilization

The influence of this compound on oxidative capacity is directly linked to its impact on mitochondrial function. Treatment with 2HB leads to an increase in both basal and maximal oxygen consumption rates (OCR) in muscle cells, indicating enhanced mitochondrial respiration. nih.govelifesciences.orgelifesciences.org

While 2HB itself is slowly metabolized, its precursor, 2-ketobutyrate (2KB), is a significant fuel for mitochondrial oxidative metabolism. nih.govelifesciences.org The oxidation of 2KB is dependent on an intact branched-chain amino acid (BCAA) degradation pathway. nih.govelifesciences.orgelifesciences.org The accumulation of 2HB serves as an indicator that the BCAA degradation pathway is saturated, leading to the reduction of 2KB to 2HB instead of its mitochondrial oxidation. nih.gov This dynamic highlights a sophisticated interplay between BCAA metabolism and fuel utilization, where 2HB acts as a signal of metabolic flux and competition for shared enzymatic pathways. nih.govelifesciences.org

Research Findings on this compound's Effect on Mitochondrial Respiration

| Cell Line | Treatment | Effect on Oxygen Consumption Rate (OCR) | Dependency |

|---|---|---|---|

| MEFs (Mouse Embryonic Fibroblasts) | This compound | Increased basal and maximal OCR | SIRT4 and BCKDHA |

| C2C12 (Mouse Myoblasts) | This compound | Increased basal and maximal OCR | SIRT4 and BCKDHA |

Regulatory Functions in Key Metabolic Signaling Pathways

This compound functions as a key signaling molecule that orchestrates a complex regulatory network, influencing everything from amino acid metabolism to post-translational protein modifications.

Metabolic Feedback Mechanisms on Branched-Chain Amino Acid (BCAA) Degradation

One of the primary roles of this compound is to provide metabolic feedback on the BCAA degradation pathway. nih.govelifesciences.org Research indicates that 2HB directly inhibits branched-chain aminotransferase (BCAT) enzymes. nih.govelifesciences.orgelifesciences.orgresearchgate.net This inhibition is a crucial part of a feedback loop; when BCAA degradation is high, leading to saturation of the pathway and accumulation of 2KB, the subsequent increase in 2HB levels slows down the initial step of BCAA breakdown by inhibiting BCAT. elifesciences.org In the longer term, however, this initial inhibition triggers a transcriptional response that ultimately increases the capacity for BCAA oxidation. elifesciences.orgbiorxiv.org Culturing muscle cells with 2HB was found to increase the gene expression of multiple enzymes involved in BCAA degradation. nih.govelifesciences.org

Influence on Protein ADP-Ribosylation (ADPr) Dynamics

The signaling effects of this compound extend to the regulation of protein ADP-ribosylation (ADPr), a critical post-translational modification. The inhibition of BCAT by 2HB triggers a shift in the compartmental abundance of protein ADPr. nih.govnih.govelifesciences.orgresearchgate.net Specifically, this leads to a decrease in protein ADP-ribosylation within the cell nucleus. nih.govnih.govelifesciences.orgbiorxiv.org This reduction in nuclear ADPr is a key step that links the metabolic signal of 2HB to changes in gene expression, promoting the binding of transcription factors to the promoters of BCAA degradation genes. nih.govelifesciences.org

Activation of Sirtuin 4 (SIRT4) in Metabolic Adaptation

The mitochondrial sirtuin, SIRT4, is a central player in the cellular response to this compound. nih.govelifesciences.orgelifesciences.org SIRT4 is activated by the metabolic shift—specifically the increase in the cellular NAD+/NADH ratio—induced by 2HB treatment. elifesciences.orgelifesciences.org This activation is critical for the downstream effects of 2HB. researchgate.net Experiments using siRNA to silence the SIRT4 gene demonstrated that SIRT4 is essential for the 2HB-induced transcriptional upregulation of BCAA degradation pathway genes. nih.govelifesciences.org Furthermore, the increase in oxidative capacity observed with 2HB treatment was abolished in cells lacking SIRT4, confirming its indispensable role in mediating the metabolic adaptations driven by 2HB. nih.govelifesciences.orgelifesciences.org This positions SIRT4 as a key sensor and transducer of the 2HB signal, linking it to the transcriptional regulation of metabolic pathways. researchgate.net

Summary of the this compound Signaling Pathway

| Step | Molecule/Process | Action | Downstream Effect |

|---|---|---|---|

| 1 | This compound | Accumulates due to saturated BCAA degradation | Inhibits BCAT enzymes |

| 2 | BCAT Inhibition | Causes metabolic shift (increased NAD+/NADH) | Stimulates SIRT4 activity |

| 3 | SIRT4 Activation | Triggers a shift in protein ADP-ribosylation | Decreased nuclear protein ADPr |

| 4 | Decreased Nuclear ADPr | Promotes transcription factor binding (C/EBPβ) | Increased expression of BCAA degradation genes |

| 5 | Increased Gene Expression | Enhances BCAA degradation pathway capacity | Improved cellular oxidative capacity |

Transcriptional Control through CCAAT Enhancer Binding Protein Beta (C/EBPβ)

This compound, a metabolite produced during cellular stress, plays a significant role in transcriptional regulation by influencing the activity of CCAAT Enhancer Binding Protein Beta (C/EBPβ). nih.govelifesciences.org Research indicates that this compound can initiate a molecular cascade that ultimately enhances the binding of C/EBPβ to the promoter regions of specific genes, particularly those involved in the degradation of branched-chain amino acids (BCAAs). nih.gov

The mechanism begins with the direct inhibition of branched-chain aminotransferase enzymes (BCATs) by this compound. elifesciences.org This inhibition triggers a shift in the compartmental abundance of protein ADP-ribosylation, a process dependent on the enzyme SIRT4. elifesciences.org Specifically, treatment with this compound leads to a decrease in ADP-ribosylation within the nuclear compartment. nih.govelifesciences.org This reduction in nuclear protein ADP-ribosylation is crucial, as it promotes the binding of the C/EBPβ transcription factor to the promoters of its target genes. nih.gov

Studies have shown that the transcriptional activity of C/EBPβ is modulated by compartmental ADP-ribosylation, where increased ADP-ribosylation of C/EBPβ reduces its ability to activate gene transcription. elifesciences.org By inducing a decrease in nuclear ADP-ribosylation, this compound effectively unleashes C/EBPβ's transcriptional potential. elifesciences.org Chromatin immunoprecipitation experiments have confirmed this effect, demonstrating that treating cells with this compound stimulates the binding of C/EBPβ to the promoters of genes such as BCKDHA and PCCA, which are involved in BCAA metabolism. nih.govelifesciences.org

Table 1: Experimental Findings on this compound's Effect on C/EBPβ

| Experimental Model | Treatment | Duration | Key Finding | Reference |

| C2C12 Cells | 500 μM this compound | 8 hours | Stimulated binding of C/EBPβ to the promoters of BCKDHA and PCCA genes. | nih.gov, elifesciences.org |

| C2C12 Cells | 500 μM this compound | 8 hours | A trend towards reduced ADP-ribosylation of C/EBPβ was observed. | nih.gov |

Role in Oxidative Stress Responses and Cellular Homeostasis

Association with Enhanced Glutathione (B108866) Synthesis under Stress Conditions

This compound is intrinsically linked to the cellular response to oxidative stress, serving as a biomarker for the rate of glutathione (GSH) synthesis. wikipedia.orghmdb.canp-mrd.org Glutathione is a critical antioxidant, and its production is significantly increased during periods of high oxidative stress to protect the cell from damage. wikipedia.orgebi.ac.uk this compound is generated as a byproduct of this enhanced glutathione production. wikipedia.orgrupahealth.com

The synthesis of this compound occurs primarily in hepatic tissues through the transsulfuration pathway. wikipedia.orghmdb.canp-mrd.org Under conditions of oxidative stress, the cellular demand for L-cysteine, a key precursor for glutathione, becomes a limiting factor. wikipedia.orgebi.ac.uk To meet this demand, the cell diverts homocysteine from the methionine cycle into the transsulfuration pathway to generate more cystathionine (B15957). wikipedia.orghmdb.caebi.ac.uk The enzyme cystathionine gamma-lyase then cleaves cystathionine to produce the needed cysteine for glutathione synthesis. wikipedia.orgrupahealth.com This reaction also releases α-ketobutyrate (also known as 2-oxobutyrate) as a byproduct. hmdb.carupahealth.com This α-ketobutyrate is subsequently reduced to this compound by enzymes such as lactate (B86563) dehydrogenase. hmdb.canp-mrd.org

Consequently, elevated levels of this compound in urine or blood reflect a chronic or acute shift towards increased glutathione synthesis, indicating that the cell is experiencing and responding to metabolic or oxidative stress. wikipedia.orghmdb.canih.gov

Implications in Cellular Adaptive Responses to Xenobiotics

The role of this compound extends to cellular adaptation to xenobiotics—foreign chemical substances that the body must metabolize and eliminate. The detoxification of many xenobiotics is a demanding process that heavily relies on the glutathione conjugation system. hmdb.canp-mrd.org This process can dramatically increase the rate of hepatic glutathione synthesis to cope with the toxic challenge. hmdb.canp-mrd.orgebi.ac.uk

Similar to the response to oxidative stress, the increased demand for glutathione for xenobiotic detoxification accelerates the transsulfuration pathway. hmdb.canp-mrd.org This leads to a higher rate of cystathionine cleavage, cysteine production, and the subsequent release of α-ketobutyrate, which is then converted to this compound. hmdb.canp-mrd.orgrupahealth.com Therefore, the appearance of this compound can signal that the body is mounting an adaptive response to toxin exposure. rupahealth.comnih.gov

This process is a component of a broader cellular defense mechanism often regulated by the Nrf2 (Nuclear factor-erythroid-2-related factor 2) pathway. researchgate.netnih.gov The Nrf2 pathway is a master regulator of the antioxidant response, activating genes involved in detoxification and glutathione homeostasis in response to oxidative stress and xenobiotic exposure. nih.govnih.gov While this compound is a byproduct of these Nrf2-driven activities, a similar ketone body, β-hydroxybutyrate, has been shown to activate the Nrf2 homolog SKN-1, which in turn induces genes involved in xenobiotic metabolism, suggesting complex roles for ketone bodies in cellular protective pathways. nih.gov

S 2 Hydroxybutyrate As a Research Biomarker and Indicator in Metabolic Studies

Investigation of (S)-2-Hydroxybutyrate in Metabolic Dysregulation Models

Research on Insulin (B600854) Resistance and Impaired Glucose Regulation

This compound has emerged as a promising early biomarker for insulin resistance (IR) and impaired glucose tolerance. wikipedia.orgnih.gov Its synthesis is closely linked to metabolic shifts that occur in states of insulin resistance. rupahealth.com Under conditions of IR, there is an increase in the breakdown of lipids (lipolysis) and subsequent fatty acid oxidation, as well as an increase in oxidative stress. rupahealth.comnih.gov This leads to an elevated ratio of dihydronicotinamide adenine (B156593) dinucleotide (NADH) to nicotinamide (B372718) adenine dinucleotide (NAD+), which in turn promotes the conversion of alpha-ketobutyrate to this compound. nih.govresearchgate.net

Studies have consistently shown that elevated levels of this compound are associated with an increased risk of developing type 2 diabetes. nih.gov Research has demonstrated a direct correlation between plasma this compound concentrations and the degree of insulin resistance, as measured by the homeostasis model assessment of insulin resistance (HOMA-IR). nih.gov Furthermore, a decline in this compound levels has been observed following interventions that improve insulin sensitivity, such as gastric bypass surgery. nih.gov This inverse relationship highlights its potential as a dynamic biomarker for monitoring therapeutic responses in individuals with insulin resistance. nih.gov

Table 1: Research Findings on this compound in Insulin Resistance and Impaired Glucose Regulation

| Research Focus | Key Findings | References |

|---|---|---|

| Early Biomarker | Elevated this compound is an early indicator of insulin resistance and impaired glucose tolerance. | wikipedia.orgnih.gov |

| Metabolic Link | Increased levels are linked to a high NADH/NAD+ ratio resulting from increased lipid oxidation and oxidative stress in insulin-resistant states. | nih.govresearchgate.net |

| Correlation with IR | Plasma concentrations of this compound directly correlate with HOMA-IR, a measure of insulin resistance. | nih.gov |

| Therapeutic Monitoring | A decrease in this compound levels is associated with improved insulin sensitivity after interventions like gastric bypass surgery. | nih.gov |

| Predictive Value | Higher levels of this compound predict the worsening of glucose tolerance over time. | wikipedia.org |

Studies in Animal Models of Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD)

Animal models have been instrumental in elucidating the role of this compound in obesity and non-alcoholic fatty liver disease (NAFLD). mdpi.comresearchgate.net Rodent models of diet-induced obesity, as well as genetic models like the ob/ob and db/db mice, are frequently used to study the metabolic complications associated with these conditions. mdpi.comresearchgate.net

In the context of NAFLD, research has pointed towards impaired hepatic ketogenesis. nih.govfrontierspartnerships.org Studies in both humans and animal models suggest that as fat accumulates in the liver, the production of ketone bodies, including beta-hydroxybutyrate (a related hydroxybutyrate), may be reduced. nih.govmdpi.com While not a direct measure of this compound, this altered ketogenic state reflects the broader metabolic dysregulation in the liver that influences the production of various metabolites. Some studies have identified 2-hydroxybutyric acid as one of the most discriminating biomarkers for NAFLD. openbiomarkerjournal.com In a Russian pilot study with male patients, serum levels of 2-hydroxybutyric acid were significantly different between the NAFLD and control groups. openbiomarkerjournal.com

Recent research in mouse models has also uncovered a novel metabolic pathway involving the conjugation of beta-hydroxybutyrate with amino acids, a process that may influence energy balance and obesity. researchgate.net While distinct from this compound, this highlights the complex and expanding roles of hydroxybutyrate compounds in metabolic regulation.

Table 2: this compound in Animal Models of Obesity and NAFLD

| Model/Condition | Key Research Findings | References |

|---|---|---|

| Obesity Models | Rodent models (diet-induced, ob/ob, db/db mice) are used to study metabolic effects. | mdpi.comresearchgate.net |

| NAFLD | Associated with impaired hepatic ketogenesis and altered ketone body metabolism. | nih.govfrontierspartnerships.org |

| NAFLD Biomarker | 2-hydroxybutyric acid identified as a key discriminating biomarker for NAFLD in human studies. | openbiomarkerjournal.com |

| Ketone Metabolism | Research is exploring novel pathways of hydroxybutyrate metabolism and their impact on obesity. | researchgate.net |

Exploration in Research Models of Lactic Acidosis and Ketoacidosis

This compound levels are often found to be elevated in conditions of metabolic stress such as lactic acidosis and ketoacidosis. rupahealth.comnp-mrd.orghmdb.ca These conditions are characterized by an accumulation of acids in the blood, leading to a decrease in pH. The production of this compound is linked to an increased NADH/NAD+ ratio, a state that is also characteristic of both lactic acidosis and ketoacidosis. np-mrd.orgebi.ac.uk

In diabetic ketoacidosis (DKA), the body's inability to use glucose for energy leads to excessive breakdown of fatty acids and the production of ketone bodies, including acetoacetate (B1235776) and beta-hydroxybutyrate. researchgate.netnih.gov The metabolic shift towards ketogenesis also enhances the production of this compound. ebi.ac.uk Studies in animal models of diabetes have shown that the induction of ketoacidosis leads to a significant excretion of 2-hydroxybutyric acid in the urine. ebi.ac.uk

Similarly, in lactic acidosis, the accumulation of lactate (B86563) is accompanied by an increase in the NADH/NAD+ ratio, which drives the conversion of alpha-ketobutyrate to this compound. ebi.ac.uk Research has confirmed that in patients with lactic acidosis, the urinary excretion of 2-hydroxybutyrate is increased. ebi.ac.uk The absolute configuration of this urinary 2-hydroxybutyrate has been determined to be the L-form, which corresponds to this compound. nih.gov

Research in Inherited Metabolic Disorders Affecting this compound Levels

Elevated levels of this compound can also be a key indicator of certain inherited metabolic disorders. hmdb.cascielo.brscielo.br

Glutaric Aciduria Type II

Glutaric aciduria type II, also known as multiple acyl-CoA dehydrogenase deficiency (MADD), is an autosomal recessive disorder that impairs the metabolism of fatty acids and amino acids. rarediseasesjournal.com This condition is caused by defects in electron transfer flavoprotein (ETF) or ETF dehydrogenase (ETFDH). rarediseasesjournal.com The impaired dehydrogenase activity leads to the accumulation of various organic acids, including this compound. hmdb.cascielo.br Therefore, the measurement of this compound in urine or blood can be a valuable diagnostic marker for this disorder. np-mrd.org

Dihydrolipoyl Dehydrogenase (E3) Deficiency

Dihydrolipoyl dehydrogenase (E3) deficiency is another rare autosomal recessive metabolic disorder. nih.gov The E3 enzyme is a component of several important enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex, the alpha-ketoglutarate (B1197944) dehydrogenase complex, and the branched-chain alpha-keto acid dehydrogenase complex. scielo.brnih.gov Deficiency in E3 leads to a wide range of metabolic disturbances, including chronic lactic acidosis. nih.gov Patients with E3 deficiency often exhibit elevated urinary levels of several organic acids, including this compound. hmdb.cascielo.brnih.gov Gas chromatography-mass spectrometry (GC/MS) analysis of urinary organic acids, including the detection of elevated 2-hydroxybutyric acid, can aid in the rapid identification of patients with this deficiency. nih.gov

Propionic Acidemia and Methylmalonic Aciduria Research

This compound, also known as alpha-hydroxybutyrate, has been identified as a significant metabolite in the study of inborn errors of metabolism, particularly propionic acidemia (PA) and methylmalonic aciduria (MMA). These conditions disrupt the normal breakdown of certain amino acids and fatty acids, leading to the accumulation of toxic compounds.

In both PA and MMA, the metabolic pathways that process propionyl-CoA are impaired. This leads to the accumulation of upstream metabolites. This compound emerges as a byproduct of these metabolic derangements. Specifically, the precursor to this compound, α-ketobutyrate, accumulates due to the block in propionyl-CoA metabolism. This α-ketobutyrate is then reduced to this compound.

Untargeted metabolomics studies have shown that this compound is elevated in patients with these disorders. hmdb.ca For instance, in cobalamin C deficiency (cblC), a disorder that can lead to methylmalonic aciduria, 2-hydroxybutyric acid has been observed to be elevated. mdpi.com This elevation is part of a broader metabolic signature of these diseases, which also includes increased levels of other biomarkers like 2-methylcitric acid and 3-hydroxypropionic acid. mdpi.comnih.gov The accumulation of these compounds, including this compound, reflects the underlying mitochondrial dysfunction and metabolic stress characteristic of these conditions. mdpi.com Therefore, monitoring the levels of this compound can provide valuable insights into the metabolic state of patients and is an area of ongoing research for disease monitoring and assessing therapeutic interventions. nih.govnih.gov

Exogenous Factors and Their Research Implications on this compound Dynamics

Response to Acute and Chronic Exercise in Research Models

Research has shown that both acute and chronic exercise can significantly influence the levels of this compound. Following acute physical exertion, there is a notable increase in circulating this compound. nih.govelifesciences.org This response is thought to be a consequence of increased metabolic flux and oxidative stress during exercise. nih.govrupahealth.com The production of this compound is linked to the catabolism of amino acids and the synthesis of glutathione (B108866), an important antioxidant. rupahealth.com During intense exercise, the demand for energy and antioxidant protection rises, leading to an upregulation of these pathways and a subsequent increase in this compound as a byproduct. nih.govrupahealth.com Interestingly, plasma concentrations of this compound have been observed to continue rising for at least three hours after the cessation of exercise. nih.govelifesciences.org

In the context of chronic exercise, or training, the metabolic adaptations can lead to different patterns in this compound levels. Some studies suggest that trained individuals may exhibit a blunted this compound response to a given bout of exercise compared to their untrained counterparts. This could be indicative of improved metabolic efficiency and antioxidant capacity resulting from training.

Effects of Exogenous this compound Administration in Experimental Systems

To better understand the physiological role of this compound, researchers have administered it exogenously in various experimental models. These studies have revealed that this compound is not merely a waste product but can actively modulate metabolic processes.

In mouse models, the administration of this compound has been shown to influence whole-body metabolism. nih.govelifesciences.org For example, it has been reported to cause an acute shift in metabolism, including a reduction in the respiratory exchange ratio and an increase in blood glucose. elifesciences.org Furthermore, repeated administration of this compound has been found to mimic some of the beneficial effects of exercise training, such as improved oxidative capacity in skeletal muscle. nih.govelifesciences.org This suggests that this compound may play a role in the signaling pathways that mediate the adaptive responses to exercise. elifesciences.org

At the cellular level, in vitro studies have shown that this compound can inhibit branched-chain aminotransferase enzymes. nih.govelifesciences.org This inhibition can, in turn, trigger a cascade of events that lead to a transcriptional response in the branched-chain amino acid degradation pathway, ultimately enhancing oxidative capacity. nih.govelifesciences.org

Interactive Data Table: Effects of Exogenous this compound Administration in Mice

| Experimental Condition | Observed Effect | Potential Implication |

| Acute administration at rest | No significant effect on oxygen consumption or respiratory exchange ratio. nih.govelifesciences.org | This compound at certain doses may not acutely alter resting metabolism. |

| Administration prior to exhaustive exercise | Mice treated with this compound showed an accelerated improvement in ΔVO₂max over a one-week training protocol. nih.gov | May enhance the adaptive response to exercise training. |

| Repeated daily administration | Recapitulates the benefits of exercise training on oxidative capacity. nih.govelifesciences.org | This compound may act as a signaling molecule that promotes metabolic adaptations. |

| In vitro (C2C12 muscle cells) | Increased NAD+/NADH ratio, indicating a drop in cellular reducing potential. nih.gov | Suggests a direct effect on cellular redox state. |

Contribution of Gut Microbiota to Circulating this compound Pool in Research Contexts

The gut microbiota has emerged as a significant contributor to the host's metabolic landscape. Research has begun to explore the role of gut bacteria in the production of this compound. It has been demonstrated that certain gut microbes possess the metabolic pathways necessary to synthesize this compound.

Studies have identified that bacteria, particularly from the phyla Proteobacteria and Firmicutes, are capable of producing this compound. nih.gov In vitro experiments have confirmed that a majority of tested gut bacteria can produce this compound through various metabolic pathways, utilizing substrates such as aspartic acid, methionine, and threonine. nih.govresearchgate.net

One notable bacterium, Fusobacterium nucleatum, has been shown to have a particularly strong ability to synthesize this compound and can alter its concentration in the colon of mice. nih.govresearchgate.net However, the extent to which the gut microbiota contributes to the circulating pool of this compound in the host is still under investigation. While the gut microbiota is a major contributor to the concentration of this compound in the intestinal lumen, its contribution to serum levels appears to be relatively minor under normal conditions. nih.gov Nevertheless, in certain pathological states, such as type 2 diabetes, alterations in the gut microbiota, including an increase in Fusobacterium nucleatum, have been linked to changes in this compound levels and insulin resistance. wjgnet.com This suggests that the gut microbiota may play a more significant role in modulating circulating this compound under specific conditions, with potential implications for host metabolism and disease.

Advanced Methodologies for S 2 Hydroxybutyrate Research and Analysis

Mass Spectrometry-Based Quantification and Profiling

Mass spectrometry (MS) has become an indispensable tool in metabolomics, offering high sensitivity and specificity for the detection and quantification of small molecules like (S)-2-hydroxybutyrate. cam.ac.uk When coupled with chromatographic separation techniques, MS allows for the resolution of complex biological mixtures and the precise measurement of individual metabolites. cam.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable small molecules. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility. A common method involves trimethylsilylation, which converts the analyte into a more volatile derivative suitable for GC analysis. researchgate.net

In a typical GC-MS workflow, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification. researchgate.netoup.com GC-MS has been successfully employed to measure this compound and other metabolites in various biological matrices, including urine and blood. researchgate.net The technique offers excellent chromatographic resolution and is highly sensitive, with the ability to detect metabolites at low concentrations. researchgate.net

Table 1: GC-MS Parameters for 2-Hydroxybutyrate Analysis

| Parameter | Typical Value | Reference |

|---|---|---|

| Derivatization Agent | N,O-bis[trimethylsilyl]trifluoroacetamide (BSTFA) | researchgate.net |

| GC Column | Agilent DB-5 MS (15 m x 0.25 mm, 0.25 µm) | oup.com |

| Injection Mode | Splitless | oup.com |

| Injector Temperature | 280°C | oup.com |

| Oven Temperature Program | Initial 50°C, ramp to 110°C at 5°C/min, then to 280°C at 30°C/min, hold for 4 min | oup.com |

| Ionization Mode | Electron Ionization (EI) | hmdb.canih.gov |

| Acquisition Mode | Full Scan or Multiple Reaction Monitoring (MRM) | researchgate.netoup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and versatile technique for analyzing a wide range of metabolites, including this compound, without the need for derivatization. nih.govnih.gov This method is particularly well-suited for the analysis of polar and non-volatile compounds in complex biological fluids like plasma and serum. nih.govnih.gov

In an LC-MS/MS system, the sample is first separated by liquid chromatography, and the eluting compounds are then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A specific precursor ion for the analyte of interest is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly enhances the signal-to-noise ratio and allows for highly selective and sensitive quantification. nih.gov LC-MS/MS methods have been developed and validated for the simultaneous quantification of this compound and other biomarkers in human plasma. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) in Targeted Metabolomics

Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry has emerged as a key platform for targeted metabolomics. mdpi.com This approach focuses on the quantitative analysis of a predefined set of metabolites. mdpi.com By using smaller particle sizes in the chromatography column, UHPLC provides faster analysis times, higher resolution, and increased sensitivity compared to conventional HPLC. slu.se

A targeted UHPLC-MS/MS method for this compound and other metabolites has been developed for the stratification of diabetic patients. biorxiv.org This method involves a simple sample preparation followed by a rapid and quantitative analysis. biorxiv.org The high throughput and reproducibility of UHPLC-MS make it a valuable tool for clinical research and biomarker discovery. mdpi.com

Table 2: Performance of a Targeted UHPLC-MS/MS Method for this compound

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 25000 ng/mL | biorxiv.org |

| Intra-day Repeatability (%RSD) | 17.8 - 20.9% | biorxiv.org |

| Inter-day Repeatability (%RSD) | 3.5 - 24.5% | biorxiv.org |

| **Linearity (R²) ** | >0.99 | nih.gov |

| Analytical Recovery | 96.3 - 103% | nih.gov |

Time-of-Flight Mass Spectrometry (TOF-MS) in Untargeted Metabolomics

Untargeted metabolomics aims to provide a comprehensive and unbiased profile of all measurable metabolites in a biological sample. slu.se Gas chromatography coupled to time-of-flight mass spectrometry (GC-TOF-MS) is a powerful platform for this purpose, capable of detecting a wide range of primary metabolites, including amino acids, organic acids like (S)-2-hydroxybutanoic acid, and sugars. metasysx.comengineering.org.cn

TOF mass analyzers are known for their high mass accuracy and resolution, which are crucial for the accurate identification of unknown compounds. uzh.ch In untargeted studies, the collected data is often processed using advanced bioinformatics tools to identify statistically significant differences in metabolite levels between different experimental groups. engineering.org.cn This approach has been successfully used to identify 2-hydroxybutyric acid as a potential functional metabolite in various research contexts. engineering.org.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information about metabolites in biological samples. slu.se ¹H NMR-based metabolomics can be used to identify and quantify a wide range of compounds, including this compound, in complex mixtures like urine and plasma. researchgate.netfrontiersin.org

One of the key advantages of NMR is that it requires minimal sample preparation and can provide a snapshot of the metabolic state of a biological system. frontiersin.org However, NMR is generally less sensitive than mass spectrometry-based methods. slu.se Despite this, NMR has been successfully applied in various metabolomic studies. For instance, ¹H NMR analysis of urine has been used to identify a panel of metabolites, including 2-hydroxybutyrate, that can be used to characterize certain physiological states. researchgate.net Studies have also shown that different sample preparation methods can impact the quantification of metabolites like 2-hydroxybutyrate by NMR. frontiersin.org

Enzymatic Assays for Research-Oriented Quantification

Enzymatic assays offer a specific and often simpler alternative to chromatographic methods for the quantification of this compound in a research setting. These assays are based on the specific enzymatic conversion of the target metabolite, which is coupled to a detectable signal, such as a change in absorbance. nih.govelifesciences.org

For the quantification of 2-hydroxybutyrate, an assay can be based on the activity of 2-hydroxybutyrate dehydrogenase. elifesciences.org In the presence of the enzyme and a cofactor like NAD⁺, 2-hydroxybutyrate is oxidized to 2-ketobutyrate, with the concomitant reduction of NAD⁺ to NADH. elifesciences.org The increase in NADH concentration can be monitored spectrophotometrically at 340 nm. elifesciences.org

Recently, an enzyme-based detection kit has been developed for the reliable quantification of α-hydroxybutyrate in serum and plasma. nih.gov This method has shown excellent agreement with LC-MS measurements and is suitable for routine quantification. nih.gov

Table 3: Comparison of an Enzymatic Assay for α-Hydroxybutyrate

| Parameter | Value | Reference |

|---|---|---|

| In-assay Precision (%RSD) | 3.1% | nih.gov |

| Between-assay Precision (%RSD) | 5.2% | nih.gov |

α-Hydroxybutyrate Dehydrogenase (αHBDH) Based Reaction Rate Measurement

The quantification of this compound (α-HB) is crucial for its study as a biomarker. One established method involves an enzymatic assay utilizing α-hydroxybutyrate dehydrogenase (αHBDH). elabscience.com This enzyme, which is a general term for lactate (B86563) dehydrogenase (LDH) isoenzymes LDH-1 and LDH-2, catalyzes the reversible oxidation of this compound to α-ketobutyrate. elabscience.comroche.com

The principle of the assay is based on the enzyme-catalyzed reduction of α-ketobutyric acid to α-hydroxybutyric acid, a reaction that requires reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a coenzyme. elabscience.com In this reaction, NADH is oxidized to NAD+. The rate of this reaction is directly proportional to the αHBDH activity. Conversely, to measure the concentration of this compound, the reverse reaction is employed. The enzyme catalyzes the oxidation of this compound to α-ketobutyrate, with the concomitant reduction of NAD+ to NADH. sci-hub.ru

The progress of the reaction can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, the wavelength at which NADH absorbs light, while NAD+ does not. elabscience.comchimia.ch Therefore, the activity of αHBDH can be calculated by tracking the rate of NADH consumption (decrease in absorbance) or production (increase in absorbance). elabscience.com

Recent developments have led to the creation of enzymatic test kits for the rapid and accurate determination of α-HB levels in biological samples like serum or plasma. nih.gov These kits often use an engineered hydroxybutyrate dehydrogenase and a colorimetric redox mediator, allowing for measurement on standard spectrophotometric plate readers and automated laboratory analyzers. nih.gov

Research comparing this enzymatic method with the gold standard, liquid chromatography-mass spectrometry (LC-MS), has demonstrated strong agreement and reliability. A study using an enzymatic test kit (XpressGT®) found a highly linear relationship between expected and observed α-HB concentrations (R² = 0.999) and an excellent recovery rate of 102% for α-HB stocks added to plasma samples. nih.govresearchgate.net The native α-HB concentration in non-spiked plasma was determined to be 32.0 ± 3.5 μM by both the enzymatic method and LC-MS, a value consistent with previously reported concentrations in non-diabetic individuals. nih.gov

Table 1: Performance Comparison of αHBDH Enzymatic Assay vs. LC-MS for α-Hydroxybutyrate Quantification

| Parameter | αHBDH Enzymatic Assay (XpressGT®) | LC-MS/MS | Reference |

|---|---|---|---|

| Linearity (R²) | 0.999 | 0.995 | nih.gov |

| Recovery of Spiked α-HB | 102% | - | nih.govresearchgate.net |

| Native Plasma Concentration | 32.0 ± 3.5 μM | 32.0 ± 3.5 μM | nih.gov |

| In-Assay Precision (RSD) | 3.1% | Not Reported | nih.gov |

| Between-Assay Precision (RSD) | 5.2% | Not Reported | nih.gov |

Isotopic Tracing and Flux Analysis for Pathway Elucidation

Isotopic tracing is a powerful technique used to delineate metabolic pathways and quantify the flow of atoms through them, a process known as metabolic flux analysis. nih.govresearchgate.net This methodology involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ²H, or ¹⁵N) into a biological system and tracking the incorporation of the isotope into downstream metabolites. nih.govnih.gov This approach provides definitive evidence of precursor-product relationships and helps to understand the dynamics and regulation of metabolic networks. researchgate.net

In the context of this compound, stable-isotope tracing has been instrumental in identifying its metabolic origins. Comprehensive tracing studies in Chinese Hamster Ovary (CHO) cells using ¹³C-labeled glucose and amino acids have successfully identified the sources of secreted metabolic by-products, including 2-hydroxybutyric acid. pnas.orgresearchgate.net By culturing cells with specific ¹³C-labeled substrates and analyzing the resulting metabolites using gas chromatography-mass spectrometry (GC-MS), researchers can observe shifts in the mass-to-charge ratio (m/z) of metabolites, which indicates the incorporation of ¹³C atoms. pnas.org

These experiments have revealed that 2-hydroxybutyric acid is derived from both glucose and amino acid metabolism. pnas.org For instance, when cells are fed ¹³C-glucose, the label appears in 2-hydroxybutyrate, demonstrating its synthesis from glycolytic intermediates. pnas.org Similarly, tracing studies have linked the accumulation of 2-hydroxybutyrate to the metabolic flux through the branched-chain amino acid (BCAA) degradation pathway. elifesciences.orgnih.govelifesciences.org It is hypothesized that 2-hydroxybutyrate provides metabolic feedback to this pathway. elifesciences.orgnih.gov Furthermore, in vitro enzymatic analyses suggest that 2-hydroxy acids can be metabolized by lactate dehydrogenase, indicating a potential mechanism for their clearance and interaction with cellular redox balance. pnas.orgresearchgate.net

Metabolic flux analysis builds upon this tracing data to calculate the rates (fluxes) of reactions within the metabolic network. chula.ac.th By analyzing the distribution of mass isotopomers (molecules of the same compound that differ only in their isotopic composition), researchers can quantify the relative contributions of different pathways to the production of a metabolite like this compound. nih.gov For example, analyzing the flux distribution around key metabolic nodes like acetyl-CoA and propionyl-CoA can identify potential bottlenecks or regulatory points in pathways that lead to 2-hydroxybutyrate synthesis. chula.ac.th

Table 2: Summary of Isotopic Tracing Findings for 2-Hydroxybutyrate Origins in CHO Cells

| ¹³C-Labeled Tracer Substrate | Key Metabolic Pathway Implicated | Observation | Reference |

|---|---|---|---|

| ¹³C-Glucose | Glycolysis / Core Metabolism | ¹³C label was incorporated into secreted 2-hydroxybutyrate. | pnas.org |

| ¹³C-Amino Acids | Amino Acid Catabolism (e.g., BCAA degradation) | ¹³C label from specific amino acids was incorporated into 2-hydroxybutyrate. | pnas.orgresearchgate.net |

Future Directions and Emerging Research Areas for S 2 Hydroxybutyrate

Elucidation of Uncharacterized Metabolic Fates and Enzymes

The primary metabolic pathway of (S)-2-hydroxybutyrate involves its formation from α-ketobutyrate (α-KB), a reaction catalyzed by lactate (B86563) dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (αHBDH). researchgate.net Subsequently, α-KB is known to be metabolized to propionyl-CoA. However, the complete metabolic landscape of this compound is likely more complex, and there is a significant need to identify and characterize other potential metabolic fates and the enzymes involved.

Future research should focus on:

Identifying Novel Catabolic Enzymes: Beyond the known conversion back to α-KB, it is crucial to investigate whether other enzymes can directly act on this compound to channel it into different metabolic pathways. The discovery of novel dehydrogenases, oxidases, or conjugating enzymes could reveal new roles for (S)-2HB.

Investigating Anabolic Roles: It is plausible that under certain physiological conditions, this compound could serve as a precursor for the synthesis of other biomolecules. Research into potential anabolic pathways originating from (S)-2HB is warranted.

Exploring Microbial Metabolism: The gut microbiome plays a critical role in host metabolism. Investigating the capacity of gut bacteria to produce and degrade this compound could provide insights into its systemic levels and physiological effects.

| Known Metabolic Pathway of this compound |

| Precursors: L-threonine, L-methionine |

| Intermediate: α-Ketobutyrate |

| Formation Enzymes: Lactate Dehydrogenase (LDH), α-Hydroxybutyrate Dehydrogenase (αHBDH) |

| Known Subsequent Metabolite: Propionyl-CoA |

| Uncharacterized Areas: Alternative catabolic enzymes, potential anabolic uses, microbial metabolism |

Detailed Characterization of this compound Signaling Cascades

Recent evidence suggests that this compound is not merely a metabolic intermediate but also functions as a signaling molecule. A key emerging signaling pathway involves its ability to inhibit branched-chain aminotransferase (BCAT) enzymes. This inhibition triggers a SIRT4-dependent shift in the compartmental abundance of protein ADP-ribosylation, which in turn leads to a C/EBPβ-mediated transcriptional response.

Key areas for future investigation include:

Identifying Downstream Transcriptional Targets: A comprehensive analysis of the genes regulated by the C/EBPβ-mediated response to this compound is needed. This will help to elucidate the full spectrum of cellular processes influenced by this signaling cascade.

Elucidating the Role of SIRT4: The precise mechanism by which SIRT4 senses changes in BCAT activity and alters protein ADP-ribosylation requires further investigation. Identifying the specific protein targets of SIRT4-mediated ADP-ribosylation in this context is a critical next step.

Exploring Other Potential Receptors and Signaling Pathways: It is important to investigate whether this compound can interact with other cellular receptors or signaling proteins to exert its effects, similar to the signaling roles of other short-chain fatty acids.

| This compound Signaling Cascade |

| Initiating Event: Inhibition of Branched-Chain Aminotransferase (BCAT) |

| Key Mediator: SIRT4-dependent shift in protein ADP-ribosylation |

| Transcription Factor: C/EBPβ |

| Future Research: Identification of C/EBPβ target genes, mechanistic details of SIRT4 action, discovery of other signaling pathways |

Inter-Organ Metabolism and Systemic Physiological Effects of this compound

This compound is produced predominantly in the liver and released into the circulation, where its levels can increase, for example, after strenuous exercise. ebi.ac.uk This points to a role in inter-organ communication and systemic physiology. Its association with insulin (B600854) resistance suggests that it may influence metabolic processes in various tissues. nih.gov

Future research in this area should aim to:

Map Inter-Organ Flux: Quantifying the production, uptake, and metabolism of this compound in different organs (e.g., liver, muscle, adipose tissue, brain) under various physiological and pathological conditions will be crucial to understanding its systemic role.

Investigate Transport Mechanisms: The mechanisms by which this compound is transported across cell membranes and the blood-brain barrier are not well understood. Identifying the specific transporters involved, potentially including members of the monocarboxylate transporter (MCT) family, is a key research priority.

Determine Physiological Effects on Target Organs: The direct effects of this compound on the function of various organs, such as the heart, kidneys, and brain, need to be systematically investigated. For instance, understanding its impact on cardiac electrophysiology or renal function could open new therapeutic avenues.

Comparative Stereoisomeric Investigations of (S)- and (R)-2-Hydroxybutyrate in Biological Systems

2-hydroxybutyric acid is a chiral molecule, existing as both (S) and (R) enantiomers. wikipedia.org While the (S)-form is the more commonly discussed isomer in the context of amino acid metabolism, the biological significance of the (R)-enantiomer and the comparative effects of the two stereoisomers are largely unexplored. Studies on the related molecule, β-hydroxybutyrate, have revealed that the two enantiomers can have different metabolic fates and biological activities, highlighting the importance of stereochemistry. For example, the (R)- and a racemic mixture of (R/S)-β-hydroxybutyrate have been shown to have opposing effects on the electrophysiology of cardiac myocytes. nih.gov

Emerging research should focus on:

常见问题

Q. How can secondary data from public repositories (e.g., MetaboLights) be harmonized for meta-analyses of this compound in metabolic disorders?

- Methodological Answer : Use ontology mapping (e.g., ChEBI IDs) to standardize metabolite names. Apply ComBat or similar algorithms to correct batch effects. Sensitivity analyses should exclude outliers identified via principal component analysis (PCA) .

Conflict Resolution & Innovation

Q. What strategies address discrepancies in this compound’s role as a biomarker for insulin resistance?

Q. How can CRISPR-Cas9 editing elucidate the transcriptional regulation of this compound-producing enzymes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。